[1,2,5]Thiadiazolo[3,4-g][2,1,3]benzothiadiazole
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Overview
Description
[1,2,5]Thiadiazolo[3,4-g][2,1,3]benzothiadiazole is a heterocyclic compound that has garnered significant interest in the field of organic electronics. This compound is known for its electron-withdrawing properties, making it a valuable building block for the synthesis of organic semiconductors, particularly in the development of organic light-emitting diodes (OLEDs) and organic solar cells .
Mechanism of Action
Target of Action
It is known that this compound is a part of the electron donor-acceptor (d-a) systems based on the benzo [c] [1,2,5]thiadiazole (btz) motif . These systems have been extensively researched for use in photovoltaics or as fluorescent sensors .
Mode of Action
The mode of action of [1,2,5]Thiadiazolo[3,4-g][2,1,3]benzothiadiazole involves its interaction with its targets, leading to changes in the electronic structure and electron delocalization . The BTZ unit induces strong intramolecular charge transfer and expands the absorption across a wide spectral range . The flexible alkyl chain substituted on thiophene inhibits over-aggregation and affords more rotation space, leading to suppressed radiative transition and efficient solar-thermal conversion .
Biochemical Pathways
It is known that the compound plays a significant role in the synthesis of organic dyes, which have various applications in optoelectronics .
Pharmacokinetics
The compound’s optoelectronic and photophysical properties can be systematically modified by varying the donor groups while keeping the btz acceptor group the same .
Result of Action
The molecular and cellular effects of this compound’s action involve changes in the electronic structure and electron delocalization . This leads to efficient solar-thermal conversion . The compound also plays a significant role in the synthesis of organic dyes, which have various applications in optoelectronics .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, light is a crucial factor, as the compound is used in photovoltaics and as fluorescent sensors . The compound’s optoelectronic and photophysical properties can be systematically modified by varying the donor groups while keeping the BTZ acceptor group the same .
Biochemical Analysis
Biochemical Properties
It is known that the compound has a significant electron affinity, which determines its electron deficiency This property could potentially influence its interactions with enzymes, proteins, and other biomolecules in biochemical reactions
Molecular Mechanism
It is known that the compound has a significant electron affinity, which could potentially influence its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Preparation Methods
The synthesis of [1,2,5]Thiadiazolo[3,4-g][2,1,3]benzothiadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2,1,3-benzothiadiazole with sulfur and nitrogen sources under high-temperature conditions . Industrial production methods often employ similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
[1,2,5]Thiadiazolo[3,4-g][2,1,3]benzothiadiazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions typically involve the use of reducing agents like lithium aluminum hydride, resulting in the formation of thiols or amines.
Common reagents used in these reactions include halogens, metal catalysts, and strong acids or bases. The major products formed depend on the specific reaction conditions and the nature of the substituents on the benzothiadiazole ring .
Scientific Research Applications
[1,2,5]Thiadiazolo[3,4-g][2,1,3]benzothiadiazole has a wide range of applications in scientific research:
Comparison with Similar Compounds
[1,2,5]Thiadiazolo[3,4-g][2,1,3]benzothiadiazole is often compared with other electron-deficient heterocycles, such as:
2,1,3-Benzothiadiazole: Similar in structure but with different electronic properties, making it suitable for different applications.
Benzo[1,2-d4,5-d’]bis([1,2,3]thiadiazole): Known for its higher electron affinity and different reactivity patterns.
The uniqueness of this compound lies in its specific electronic properties and its ability to form stable conjugated systems, making it highly valuable in the field of organic electronics .
Properties
IUPAC Name |
[1,2,5]thiadiazolo[3,4-g][2,1,3]benzothiadiazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2N4S2/c1-2-4-6(10-12-8-4)5-3(1)7-11-9-5/h1-2H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZIWFHXCHAYULH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NSN=C2C3=NSN=C31 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2N4S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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